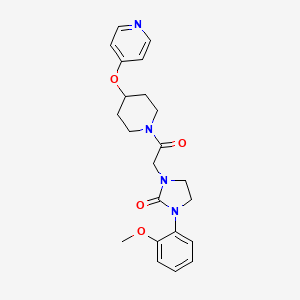

1-(2-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4/c1-29-20-5-3-2-4-19(20)26-15-14-25(22(26)28)16-21(27)24-12-8-18(9-13-24)30-17-6-10-23-11-7-17/h2-7,10-11,18H,8-9,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLXCRZORIIUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCC(CC3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the imidazolidinone core.

Attachment of the Piperidinyl Moiety: The piperidinyl group is often introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the imidazolidinone intermediate.

Formation of the Pyridinyl Ether: This step involves the reaction of a pyridinyl alcohol with the piperidinyl intermediate under dehydrating conditions to form the ether linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

Substitution: The piperidinyl and pyridinyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Oxidation Products: Quinones, N-oxides.

Reduction Products: Imidazolidines, secondary amines.

Substitution Products: Functionalized imidazolidinones with various substituents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The presence of an imidazolidinone core allows for diverse modifications that can enhance its pharmacological properties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

1. Anticancer Activity

Research indicates that derivatives of imidazolidinones exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. For instance, preliminary tests using the MTT assay on breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines have shown promising results .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies reveal that it possesses activity against both bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans. The disc diffusion method has been employed to assess its antibacterial activity, showing effectiveness comparable to standard antibiotics .

3. Neurological Applications

Given its structural features, the compound may have implications in treating neurological disorders. The pyridine moiety is known for its role in neuropharmacology, suggesting potential applications in developing drugs for conditions such as depression or anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions can lead to enhanced potency and selectivity for biological targets. For instance, variations in the piperidine ring or alterations in substituents on the phenyl group can significantly affect the compound's biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

Case Study 1: Anticancer Evaluation

A study synthesized a series of imidazolidinone derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that specific substitutions on the imidazolidinone core led to increased apoptosis in cancer cells, highlighting the importance of structural modifications .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds, demonstrating that certain derivatives exhibited potent activity against resistant bacterial strains. This suggests a potential pathway for developing new antibiotics based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The methoxyphenyl and pyridinyl groups are crucial for binding affinity and specificity, while the imidazolidinone core provides structural stability.

Comparison with Similar Compounds

Key Structural and Functional Differences

- Core Heterocycles: The imidazolidin-2-one core (target compound, sertindole) is associated with CNS activity, while benzimidazole () and indole-imidazole hybrids () are linked to antimicrobial or metabolic effects. Pyrrolidin-2-one derivatives () may exhibit distinct pharmacokinetic profiles due to increased rigidity compared to imidazolidinone .

Substituent Impact :

- The pyridin-4-yloxy group in the target compound could enhance solubility and receptor binding compared to sertindole’s chlorofluorophenyl-indole group, which prioritizes lipophilicity for blood-brain barrier penetration .

- Sulfinyl groups () improve metabolic stability but may reduce membrane permeability compared to oxoethyl substituents .

Biological Targets :

- Sertindole’s piperidine-indole motif targets dopamine and serotonin receptors, whereas MRSA-active hybrids () rely on nitroimidazole and dual-piperidine groups for bacterial membrane disruption .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 364.43 g/mol. The structure includes an imidazolidinone core, a methoxyphenyl group, and a pyridinyl ether moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. The imidazolidinone structure is known for its role in modulating enzyme activity, particularly in pathways related to inflammation and cancer.

Pharmacological Studies

- Anticancer Activity : Research indicates that derivatives of imidazolidinones exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with key signaling pathways involved in cancer progression are under investigation .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor evasion. Inhibition of IDO may enhance the effectiveness of immunotherapy treatments .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in various disease models:

- Study on Tumor Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in murine models of breast cancer, suggesting its potential as a therapeutic agent against malignancies .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound exhibited protective effects on neuronal cells, reducing markers of apoptosis and inflammation .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.